{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 57153-42-1
VCID: VC5484224
InChI: InChI=1S/C8H11NOS.ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;/h2,4,7H,1,3,5,9H2;1H
SMILES: C1COC(C2=C1SC=C2)CN.Cl
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7

{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride

CAS No.: 57153-42-1

Cat. No.: VC5484224

Molecular Formula: C8H12ClNOS

Molecular Weight: 205.7

* For research use only. Not for human or veterinary use.

{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride - 57153-42-1

Specification

CAS No. 57153-42-1
Molecular Formula C8H12ClNOS
Molecular Weight 205.7
IUPAC Name 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H11NOS.ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;/h2,4,7H,1,3,5,9H2;1H
Standard InChI Key NQEQPEDRBXXGHG-UHFFFAOYSA-N
SMILES C1COC(C2=C1SC=C2)CN.Cl

Introduction

Chemical Identity and Basic Properties

{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}methanamine hydrochloride (CAS: 57153-42-1) is the hydrochloride salt of the parent amine, {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine. Its molecular formula is C₈H₁₂ClNOS, with a molecular weight of 205.71 g/mol . The compound features a fused thieno[3,2-c]pyran ring system, where a sulfur-containing thiophene ring is annulated to a dihydropyran moiety. The methanamine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents .

Key Identifiers:

PropertyValueSource
CAS Number57153-42-1
IUPAC Name(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine hydrochloride
Molecular FormulaC₈H₁₂ClNOS
Molecular Weight205.71 g/mol
SMILESNCC1C(C=CS2)=C2CCO1.[H]Cl
InChI KeyNMVKUIFBCHQTHO-UHFFFAOYSA-N

Synthesis and Industrial Production

The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride typically involves a multi-step process:

  • Ring Formation: Cyclization of thiophene derivatives with dihydropyran precursors forms the thieno[3,2-c]pyran scaffold. For example, a thiophene-3-carbaldehyde may undergo Claisen-Schmidt condensation followed by hydrogenation to yield the dihydro structure.

  • Amine Introduction: The methanamine group is introduced via nucleophilic substitution or reductive amination. In one route, a bromomethyl intermediate reacts with ammonia under high pressure .

  • Salt Formation: The free amine is treated with hydrochloric acid to produce the hydrochloride salt, improving stability and crystallinity .

Industrial-scale production employs continuous flow reactors to optimize yield (reported at ~75% for final steps) and purity (>97%) . Challenges include controlling stereochemistry, as the pyran ring’s 4-position can exhibit chirality, affecting biological activity .

Structural and Stereochemical Analysis

Molecular Geometry

X-ray crystallography of related compounds reveals a boat conformation for the dihydropyran ring, with the thiophene ring nearly planar . The methanamine group adopts an equatorial position, minimizing steric hindrance .

Stereochemical Considerations

The 4-position of the pyran ring is a stereogenic center. Enantiomers have distinct pharmacological profiles:

  • (4R)-isomer: Binds more strongly to bacterial efflux pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa) .

  • (4S)-isomer: Shows higher biofilm inhibition efficacy .

IsomerBiological Activity (IC₅₀)Target
(4R)12 µMEfflux pump inhibition
(4S)8 µMBiofilm synthesis

Data derived from molecular docking and in vitro assays .

Pharmacological Properties and Mechanisms

Antibiotic Resistance Reversal

{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}methanamine hydrochloride potentiates antibiotics by inhibiting efflux pumps in multidrug-resistant (MDR) bacteria. In Pseudomonas aeruginosa KG-P2:

  • Reduced tetracycline’s minimum inhibitory concentration (MIC) by 16-fold .

  • Prolonged post-antibiotic effect (PAE) of tetracycline by 2.3 hours .

  • Lowered mutant prevention concentration (MPC) by 64% .

Mechanistically, the compound binds to the MexB subunit of the MexAB-OprM efflux complex, as confirmed by ethidium bromide efflux assays and molecular docking (binding energy: -9.2 kcal/mol) .

Biofilm Inhibition

At sub-MIC concentrations (4 µg/mL), the compound disrupts biofilm formation in Staphylococcus aureus by downregulating icaADBC operon expression, critical for polysaccharide intercellular adhesin synthesis .

Applications in Drug Development

Antibiotic Adjuvants

The compound is being evaluated in combination therapies against MDR pathogens. For example, pairing with ciprofloxacin reduced biofilm biomass by 78% in urinary catheter models .

Central Nervous System (CNS) Agents

Structural analogs (e.g., N-methyl derivatives) cross the blood-brain barrier and exhibit affinity for serotonin receptors (5-HT₆ Kᵢ = 14 nM), suggesting potential in neuropsychiatric disorders .

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